molecular formula C15H19NO B1601383 N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide CAS No. 85031-42-1

N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide

Cat. No.: B1601383
CAS No.: 85031-42-1
M. Wt: 229.32 g/mol
InChI Key: OVAGHKXCGNORSW-UHFFFAOYSA-N
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Description

N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a cyclohexene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide typically involves the reaction of benzylamine with cyclohex-1-en-1-yl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications are met.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-Benzyl-N-(cyclohex-1-en-1-yl)amine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide involves its interaction with specific molecular targets. The benzyl and cyclohexene moieties play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The acetamide group may also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

  • N-Benzylacetamide
  • N-Cyclohexylacetamide
  • N-Benzyl-N-methylacetamide

Comparison: N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide is unique due to the presence of both benzyl and cyclohexene groups, which impart distinct chemical and biological properties. Compared to N-Benzylacetamide, the cyclohexene ring in this compound provides additional steric and electronic effects, influencing its reactivity and interactions. Similarly, the combination of benzyl and cyclohexene groups differentiates it from N-Cyclohexylacetamide and N-Benzyl-N-methylacetamide, making it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-N-(cyclohexen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-10H,3,6-7,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAGHKXCGNORSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511101
Record name N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85031-42-1
Record name N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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